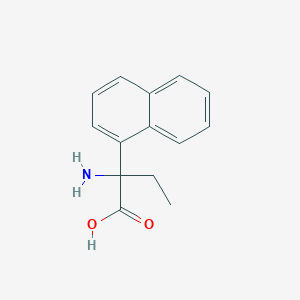
2-Amino-2-naphthalen-1-ylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-naphthalen-1-ylbutanoic acid is an organic compound that features both an amino group and a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-naphthalen-1-ylbutanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of 2-naphthol, which is then subjected to various chemical transformations to introduce the amino and butanoic acid groups. For instance, the reaction of 2-naphthol with nitroso compounds, followed by reduction and subsequent functional group modifications, can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-naphthalen-1-ylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce nitro groups to amino groups.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinones, while reduction could produce various amino derivatives.
Scientific Research Applications
2-Amino-2-naphthalen-1-ylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and protein modifications.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-2-naphthalen-1-ylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes, such as signal transduction pathways or metabolic activities. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino-naphthalene derivatives and butanoic acid derivatives. Examples are 2-Amino-1-naphthalenesulfonic acid and 2-Aminobutyric acid .
Uniqueness
What sets 2-Amino-2-naphthalen-1-ylbutanoic acid apart is its unique combination of an amino group, a naphthalene ring, and a butanoic acid moiety. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-amino-2-naphthalen-1-ylbutanoic acid |
InChI |
InChI=1S/C14H15NO2/c1-2-14(15,13(16)17)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2,15H2,1H3,(H,16,17) |
InChI Key |
NTHWBKQIWRPGRA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC2=CC=CC=C21)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




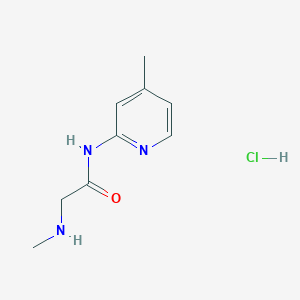
![{[(4-Methoxyphenyl)methylidene]amino}thiourea](/img/structure/B11820665.png)
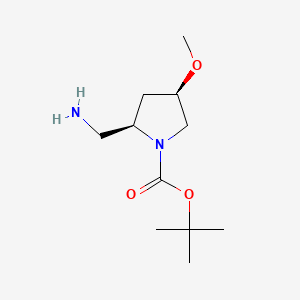
![[4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B11820683.png)

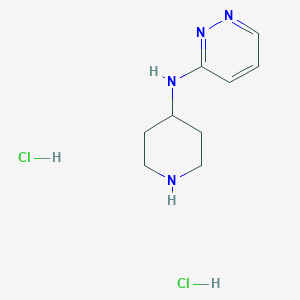

![2-[(2-Cyanophenyl)methylideneamino]guanidine;hydrochloride](/img/structure/B11820711.png)
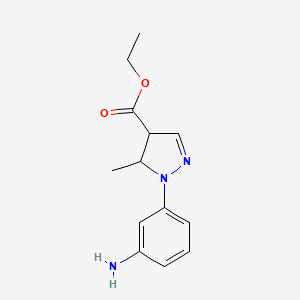
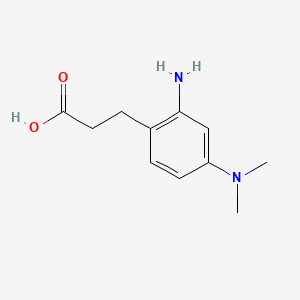
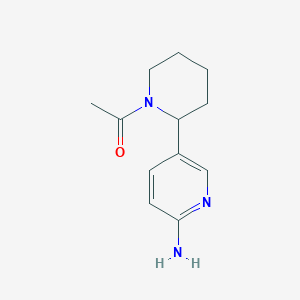
![(S)-Benzyl 2-amino-4-isopropyl-4-methyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B11820747.png)
